(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde
Description
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde is a stereochemically complex carbohydrate derivative featuring a tetrahydrofuran core substituted with three hydroxyl groups and an aldehyde moiety. The compound’s stereochemistry (2S,3S,4R,5S) suggests a rigid, chiral framework that likely influences its reactivity, solubility, and intermolecular interactions. The aldehyde group at position 2 distinguishes it from many related furanose derivatives, which often bear hydroxymethyl or ester substituents.
Properties
CAS No. |
207592-42-5 |
|---|---|
Molecular Formula |
C5H8O5 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-3,4,5-trihydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h1-5,7-9H/t2-,3-,4-,5+/m1/s1 |
InChI Key |
BYJWRSBVRKMRDN-AIHAYLRMSA-N |
Isomeric SMILES |
C(=O)[C@@H]1[C@H]([C@H]([C@H](O1)O)O)O |
Canonical SMILES |
C(=O)C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of a precursor compound that undergoes a series of chemical reactions, including oxidation and hydroxylation, to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts and automated control systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reaction conditions, including temperature and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Research Implications
The unique stereochemistry and aldehyde functionality of (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde position it as a candidate for chiral catalysis or glycosylation precursors. Comparative studies with ’s brominated analogue suggest opportunities for functional group interconversion (e.g., aldehyde → hydroxymethyl via reduction).
Biological Activity
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde is CHO, with a molecular weight of approximately 176.12 g/mol. The structure features a tetrahydrofuran ring with three hydroxyl groups and an aldehyde functional group.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 176.12 g/mol |
| Chemical Structure | -3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by reactive oxygen species (ROS).
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
In vitro studies reveal that (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
- Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various tetrahydrofuran derivatives. The findings indicated that (2S,3S,4R,5S)-3,4,5-Trihyd
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
